(Z)-2-phenylbut-2-enoyl chloride
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Overview
Description
(Z)-2-phenylbut-2-enoyl chloride is an organic compound belonging to the class of acyl chlorides It is characterized by the presence of a phenyl group attached to a butenoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-2-phenylbut-2-enoyl chloride can be synthesized through several methods. One common approach involves the reaction of (Z)-2-phenylbut-2-enoic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
(Z)-2-phenylbut-2-enoic acid+SOCl2→(Z)-2-phenylbut-2-enoyl chloride+SO2+HCl
Another method involves the use of oxalyl chloride (COCl₂) as the chlorinating agent. The reaction is typically carried out in the presence of a catalytic amount of dimethylformamide (DMF) to facilitate the formation of the acyl chloride.
Industrial Production Methods
On an industrial scale, this compound can be produced using similar methods but with optimized reaction conditions to ensure higher yields and purity. The choice of chlorinating agent and reaction conditions may vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-phenylbut-2-enoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (Z)-2-phenylbut-2-enoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Amines: React with this compound to form amides under mild conditions.
Alcohols: React to form esters, often in the presence of a base such as pyridine.
Thiols: Form thioesters, typically under basic conditions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Scientific Research Applications
(Z)-2-phenylbut-2-enoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the development of novel drug candidates due to its ability to form amides and esters, which are common functional groups in bioactive molecules.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-2-phenylbut-2-enoyl chloride primarily involves nucleophilic acyl substitution. The carbonyl carbon of the acyl chloride is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the leaving group (chloride ion) and form the final product.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: Similar in structure but lacks the butenoyl moiety.
Cinnamoyl Chloride: Contains a phenyl group attached to an α,β-unsaturated acyl chloride, similar to (Z)-2-phenylbut-2-enoyl chloride.
Crotonyl Chloride: An α,β-unsaturated acyl chloride but without the phenyl group.
Uniqueness
This compound is unique due to the presence of both a phenyl group and an α,β-unsaturated acyl chloride moiety. This combination imparts distinct reactivity and potential for diverse applications in organic synthesis and material science.
Properties
Molecular Formula |
C10H9ClO |
---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
(Z)-2-phenylbut-2-enoyl chloride |
InChI |
InChI=1S/C10H9ClO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7H,1H3/b9-2- |
InChI Key |
GCXIMGKVNVQRNR-MBXJOHMKSA-N |
Isomeric SMILES |
C/C=C(/C1=CC=CC=C1)\C(=O)Cl |
Canonical SMILES |
CC=C(C1=CC=CC=C1)C(=O)Cl |
Origin of Product |
United States |
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